molecular formula C19H11N3O2 B2390777 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 190064-61-0

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2390777
CAS No.: 190064-61-0
M. Wt: 313.316
InChI Key: AHSZBYMNURLKSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves heating the reactants in ethanol under reflux for about 30 minutes, yielding the desired product with a good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a potent and selective blocker of certain calcium-activated chloride channels, interacting with the anion pore and inhibiting channel function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

    Benzimidazoles: Known for their broad spectrum of biological activities, including antibacterial and anticancer properties.

    Pyrido[1,2-a]benzimidazoles: Similar in structure but may differ in their specific biological activities and applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c20-10-12-9-13(18(24)14-5-1-4-8-17(14)23)11-22-16-7-3-2-6-15(16)21-19(12)22/h1-9,11,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSZBYMNURLKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN3C4=CC=CC=C4N=C3C(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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